REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.Cl[C:10]1[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:14][N:13]=[C:12]([Cl:21])[CH:11]=1>Cl.C(O)C>[Cl:21][C:12]1[CH:11]=[C:10]([NH:1][C:2]2[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=2)[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:14][N:13]=1
|
Name
|
|
Quantity
|
0.47 mL
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Type
|
reactant
|
Smiles
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NC1=CC(=CC=C1)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1C(=O)OCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
Cl
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CUSTOM
|
Details
|
partitioned between water (15 mL) and EtOAc (20 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil
|
Type
|
WASH
|
Details
|
Column chromatography (SiO2), eluting with 12:1 Hexanes-EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)OCC)C(=C1)NC=1C=C(C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |